molecular formula C22H22N2O3 B1671618 Ethonafide CAS No. 175293-23-9

Ethonafide

Cat. No.: B1671618
CAS No.: 175293-23-9
M. Wt: 362.4 g/mol
InChI Key: CQZISUJEDPJJNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethonafide is synthesized through a series of chemical reactions starting from anthracene derivatives. The key steps involve the introduction of an ethoxy group and the formation of the azonafide structure. The synthetic route typically includes:

    Nitration: of anthracene to form nitroanthracene.

    Reduction: of nitroanthracene to aminoanthracene.

    Ethoxylation: to introduce the ethoxy group.

    Cyclization: to form the azonafide structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethonafide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced anthracene derivatives .

Scientific Research Applications

Ethonafide has a wide range of scientific research applications, including:

Mechanism of Action

Ethonafide exerts its effects primarily through the inhibition of topoisomerase II. This enzyme is responsible for altering the topology of DNA during replication and transcription. This compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets involved include both topoisomerase IIα and topoisomerase IIβ .

Comparison with Similar Compounds

Ethonafide is compared with other similar compounds, such as:

    Mitoxantrone: Another anthracene-based anticancer agent.

    Amonafide: The parent compound of this compound.

    Doxorubicin: A widely used anthracycline antibiotic with similar mechanisms of action.

Properties

CAS No.

175293-23-9

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

15-[2-(dimethylamino)ethyl]-8-ethoxy-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C22H22N2O3/c1-4-27-20-15-9-6-5-8-14(15)19-18-16(20)10-7-11-17(18)21(25)24(22(19)26)13-12-23(2)3/h5-11H,4,12-13H2,1-3H3

InChI Key

CQZISUJEDPJJNF-UHFFFAOYSA-N

SMILES

CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C

Canonical SMILES

CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2'-(dimethylamino)ethyl)-1,2-dihydro-7-ethoxydibenz(de,h)isoquinoline-1,3-dione
6-ethoxyazonafide
AMP 53
AMP-53
AMP53 cpd
ethonafide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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